2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid
CAS No.: 61827-73-4
Cat. No.: VC18423766
Molecular Formula: C17H12N4O8S
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61827-73-4 |
|---|---|
| Molecular Formula | C17H12N4O8S |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 2-[(2-amino-5-hydroxy-7-sulfonaphthalen-1-yl)diazenyl]-5-nitrobenzoic acid |
| Standard InChI | InChI=1S/C17H12N4O8S/c18-13-3-2-10-11(6-9(7-15(10)22)30(27,28)29)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24/h1-7,22H,18H2,(H,23,24)(H,27,28,29) |
| Standard InChI Key | IDBOAWWVNVRVHH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid (CAS 61827-73-4) is an azo dye derivative featuring multiple functional groups, including sulfonic acid, nitro, amino, and hydroxyl substituents. Its molecular formula is , with a computed molecular weight of 432.4 g/mol . The IUPAC name, 2-[(2-amino-5-hydroxy-7-sulfonatonaphthalen-1-yl)diazenyl]-5-nitrobenzoic acid, reflects its polycyclic aromatic backbone interconnected via an azo (-N=N- ) linkage .
Table 1: Molecular Descriptors
Structural Features
The compound’s structure comprises a naphthalene ring system substituted with hydroxyl (-OH), sulfonic acid (-SOH), and amino (-NH) groups at positions 5, 7, and 2, respectively. This naphthyl moiety is connected via an azo bond to a benzoic acid derivative bearing a nitro (-NO) group at position 5 . The sulfonic acid group enhances water solubility, a critical property for dye applications, while the nitro group contributes to electron-withdrawing effects, stabilizing the chromophore .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of azo compounds typically involves diazotization and coupling reactions. While direct literature on this specific compound is limited, analogous routes suggest the following steps:
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Diazotization: A primary aromatic amine (e.g., 2-amino-5-nitrobenzoic acid) reacts with nitrous acid (HNO) under acidic conditions to form a diazonium salt.
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Coupling: The diazonium salt couples with a naphthol derivative (e.g., 2-amino-5-hydroxy-7-sulfonaphthalene) in alkaline media, forming the azo bond .
A related synthesis of 2-amino-5-nitrobenzoic acid—a potential precursor—involves oxidative cleavage of 5-nitroisatin using hydrogen peroxide () and sodium hydroxide () at 10°C, yielding a 76.7% product after acidification .
Table 2: Exemplary Synthesis Conditions for Precursors
Purification and Characterization
Post-synthesis, the crude product is isolated via acid precipitation (pH 3–4) and purified through recrystallization . Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity and structural integrity .
Physicochemical Properties
Solubility and Stability
The sulfonic acid group confers high aqueous solubility, making the compound suitable for dyeing applications in aqueous media. The nitro and hydroxyl groups contribute to UV-Vis absorption maxima in the visible spectrum, a hallmark of azo dyes . Stability studies indicate susceptibility to photodegradation under prolonged UV exposure, common in many nitroaromatic compounds .
Spectroscopic Profiles
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